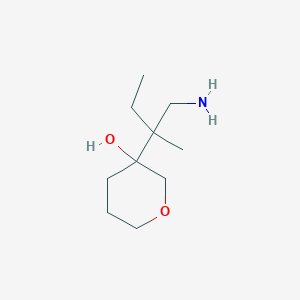amine](/img/structure/B13173528.png)
[(4-Fluorophenyl)methyl](2-methylbutan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenyl group attached to a methyl group, which is further connected to a 2-methylbutan-2-ylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbutan-2-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.
Industrial Production Methods
In an industrial setting, the production of (4-Fluorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-Fluorophenyl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions, particularly those involving amine groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(4-Fluorophenyl)methylamine can be compared with other similar compounds, such as:
(4-Chlorophenyl)methylamine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
(4-Bromophenyl)methylamine: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine atom.
(4-Methylphenyl)methylamine: The methyl group in place of the fluorine atom results in different chemical and biological properties.
The uniqueness of (4-Fluorophenyl)methylamine lies in its specific combination of the fluorophenyl and amine groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h5-8,14H,4,9H2,1-3H3 |
InChI Key |
OMFWKFGAVYHQMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
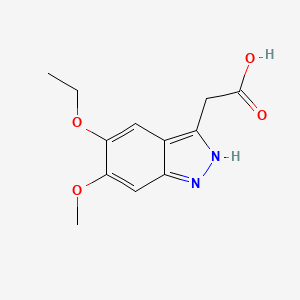
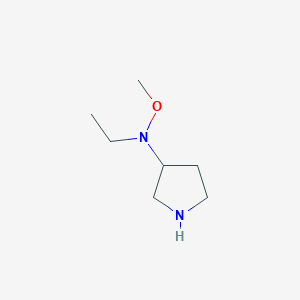


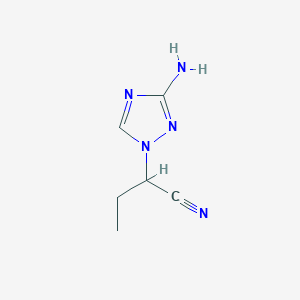
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
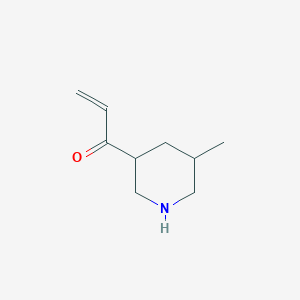
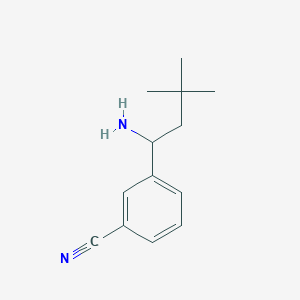

![N-[(3,3-Difluorocyclobutyl)methyl]aniline](/img/structure/B13173501.png)
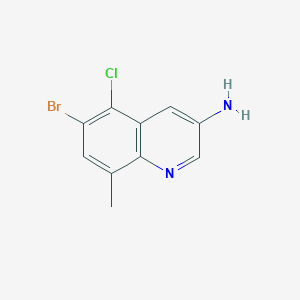
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
